

Application Notes and Protocols for X-ray Crystallography of Kopsinine Derivatives

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the X-ray crystallographic analysis of **kopsinine**, an indoline alkaloid, and its derivatives. The structural elucidation of these compounds is critical for understanding their chemical properties and potential pharmacological activities.

Kopsinine, isolated from plants of the Kopsia genus, belongs to a complex group of indole alkaloids.[1][2] X-ray crystallography provides definitive three-dimensional structural information, which is invaluable for structure-activity relationship (SAR) studies in drug discovery and for the validation of synthetic pathways.

Data Presentation: Crystallographic Data of Kopsinine and its Salts

The following table summarizes the key crystallographic data for **kopsinine**, kopsinilam, and various salts of **kopsinine** as determined by single-crystal X-ray diffraction.[3]



Compound	Kopsinilam	Kopsinine	Kopsinine monohydrochl oride	Kopsinine dihydrochlorid e dihydrate
Formula	C21H24N2O3	C21H26N2O2	C21H27CIN2O2	C21H30Cl2N2O4
MW (g/mol)	368.43	338.45	374.91	447.39
Crystal System	Trigonal	Orthorhombic	Orthorhombic	Monoclinic
Space Group	P3 ₂ 21	P212121	P212121	P21
Z	3	4	4	2
a (Å)	9.200(1)	10.1151(4)	10.038(1)	10.7434(6)
b (Å)	9.200(1)	12.0163(5)	12.189(1)	9.8712(5)
c (Å)	22.189(2)	14.1802(5)	14.889(1)	10.8404(6)
α (°)	90	90	90	90
β (°)	90	90	90	114.12(1)
γ (°)	120	90	90	90
V (ų)	1629.1(3)	1722.01(11)	1818.1(3)	1048.8(1)
wR	0.0876	0.0842	0.0685	0.1096
GOOF	1.002	1.066	1.037	0.990
CCDC No.	1438781	1438703	978766	-

Experimental Protocols

The methodologies for the crystallization and X-ray diffraction analysis of **kopsinine** and its derivatives are detailed below. These protocols are based on established procedures in the field.[3][4][5][6][7]

I. Crystallization of Kopsinine and its Salts

Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction analysis.



Materials:

- Kopsinine (isolated from Vinca erecta or synthetically derived)
- Ethanol (absolute)
- · Hydrochloric acid (HCl) in ethanol
- Nitric acid (HNO₃)
- Hydrobromic acid (HBr)
- · Small glass vials or test tubes
- Microscope

Protocol:

- Preparation of Kopsinine Base Crystals:
 - Dissolve purified kopsinine in a minimal amount of ethanol at room temperature.
 - Allow the solution to slowly evaporate in a loosely capped vial.
 - Monitor for crystal formation over several days.
 - Crystals of kopsinine typically form with a melting point of 244-246°C.[3]
- Preparation of Kopsinine Salt Crystals:
 - Monosalts: To a solution of kopsinine in ethanol, add one equivalent of the desired acid (e.g., HCl, HBr, or HNO₃) dissolved in ethanol.
 - Disalts: To a solution of kopsinine in ethanol, add two or more equivalents of the desired acid.
 - The resulting precipitate is collected and recrystallized from ethanol.



 For example, kopsinine monohydrochloride crystals can be obtained with a melting point of 250-252°C (with decomposition).[3] Kopsinine dihydrochloride can be recrystallized from absolute ethanol, with a melting point of 260-262°C (with decomposition).[3]

II. Single-Crystal X-ray Diffraction Analysis

Objective: To determine the three-dimensional atomic structure of the **kopsinine** derivative.

Equipment:

- Single-crystal X-ray diffractometer (e.g., Enraf–Nonius 590 with a Kappa CCD detector)
- Mo-Kα X-ray source (λ = 0.71073 Å)
- Cryostat (for low-temperature data collection, optional)
- Computer with data collection and structure solution software (e.g., SHELX)

Protocol:

- · Crystal Mounting:
 - Carefully select a single, well-formed crystal under a microscope.
 - Mount the crystal on a goniometer head using a suitable cryoprotectant or adhesive.
- Data Collection:
 - Center the crystal in the X-ray beam.
 - Perform an initial screening to determine the crystal quality and unit cell parameters.
 - Collect a full sphere of diffraction data at a suitable temperature (e.g., room temperature or 100 K).
- Data Processing:
 - Integrate the raw diffraction images to obtain reflection intensities.



- Apply corrections for Lorentz and polarization effects, and absorption.
- Determine the space group and unit cell dimensions.
- Structure Solution and Refinement:
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the atomic coordinates and displacement parameters against the experimental data.
 - Locate and refine hydrogen atoms from the difference electron density maps.
 - The final refined structure should have low R-factors and a Goodness-of-Fit (GOOF) close to 1.

Visualizations

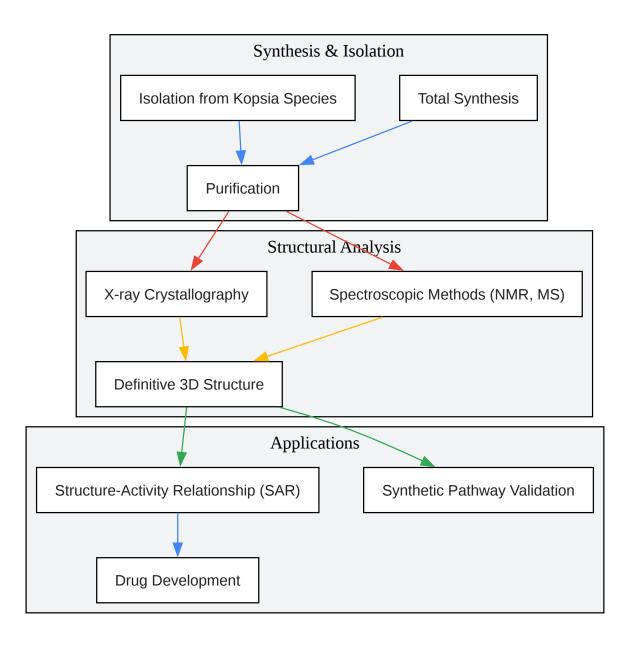
The following diagrams illustrate the experimental workflow for the X-ray crystallography of **kopsinine** derivatives.



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Caption: Experimental workflow for **kopsinine** crystallography.





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Caption: Role of crystallography in **kopsinine** research.

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